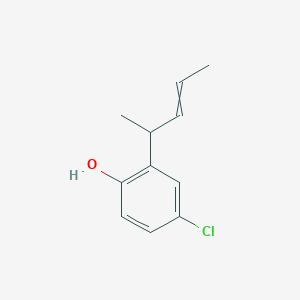

4-Chloro-2-(pent-3-en-2-yl)phenol

Description

4-Chloro-2-(pent-3-en-2-yl)phenol is a chlorinated phenolic compound characterized by a pent-3-en-2-yl substituent at the 2-position of the phenol ring and a chlorine atom at the 4-position. The pent-3-en-2-yl group introduces both steric bulk and unsaturation, which may influence properties such as lipophilicity, metabolic stability, and interaction with biological targets.

Properties

CAS No. |

59836-32-7 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

4-chloro-2-pent-3-en-2-ylphenol |

InChI |

InChI=1S/C11H13ClO/c1-3-4-8(2)10-7-9(12)5-6-11(10)13/h3-8,13H,1-2H3 |

InChI Key |

IZCFECOXQFAVSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)C1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pent-3-en-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-chlorophenol is reacted with a pent-3-en-2-yl halide under basic conditions to introduce the pent-3-en-2-yl group onto the aromatic ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pent-3-en-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pent-3-en-2-yl group.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated phenols and modified alkyl groups.

Substitution: Phenols with different substituents replacing the chlorine atom.

Scientific Research Applications

4-Chloro-2-(pent-3-en-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its antimicrobial and antifungal properties, making it a candidate for pharmaceutical development.

Industry: Utilized in the manufacture of disinfectants, preservatives, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pent-3-en-2-yl)phenol involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes, leading to leakage of cellular contents and inhibition of essential cellular processes. This disruption is primarily due to its ability to interfere with membrane permeability and ion transport .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among 4-chloro-2-substituted phenols, highlighting their substituents, molecular weights, and notable properties:

Reactivity and Environmental Behavior

- Oxidation by Manganese Oxides: Chlorophene and triclosan (a related compound) are oxidized rapidly by MnO₂, with reaction rates influenced by substituent electronic/steric effects. The pentenyl group in this compound may reduce reactivity compared to chlorophene due to steric hindrance from the longer chain .

- Thermal Stability: FeCl₂ promotes HCl release at low temperatures, suppressing chlorinated product formation. Bulkier substituents (e.g., pentenyl) might alter pyrolysis pathways compared to simpler analogs like 4-chloro-2-methylphenol .

Physicochemical Properties

- Spectral Properties: UV-Vis absorption (λmax ~350–360 nm in ethanol) is common in chlorophenols with conjugated substituents (e.g., Schiff bases , oxadiazoles ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.